molecular formula C27H25N5O3S B11383168 3-(2-ethoxyphenyl)-5-({[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole

3-(2-ethoxyphenyl)-5-({[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole

Cat. No.: B11383168
M. Wt: 499.6 g/mol
InChI Key: GJIGCHOCSNQSFM-UHFFFAOYSA-N
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Description

3-(2-ethoxyphenyl)-5-({[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethoxyphenyl)-5-({[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the triazole moiety: This step involves the reaction of the oxadiazole intermediate with a suitable triazole precursor, often under reflux conditions in the presence of a catalyst.

    Attachment of the ethoxyphenyl groups: This can be done through nucleophilic substitution reactions, where ethoxyphenyl groups are introduced using appropriate halides or sulfonates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the triazole moiety, potentially leading to ring-opening or hydrogenation products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halides, sulfonates, and organometallic compounds are commonly employed under conditions such as reflux or microwave irradiation.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced oxadiazole or triazole derivatives.

    Substitution: Functionalized aromatic derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features, which may impart biological activity such as antimicrobial, antifungal, or anticancer properties.

    Materials Science: The compound can be used in the development of new materials with specific electronic, optical, or mechanical properties.

    Biological Research: It can serve as a probe or ligand in biochemical assays to study enzyme interactions, receptor binding, or cellular uptake mechanisms.

    Industrial Applications: The compound may find use in the synthesis of advanced polymers, coatings, or as a precursor for other complex molecules.

Mechanism of Action

The mechanism of action of 3-(2-ethoxyphenyl)-5-({[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. The presence of the oxadiazole and triazole rings suggests potential interactions with metal ions or hydrogen bonding with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-ethoxyphenyl)-2-((3-fluorobenzyl)sulfanyl)-4(3H)-quinazolinone
  • 3-(4-ethoxyphenyl)-2-((3-methoxybenzyl)sulfanyl)-4(3H)-quinazolinone
  • N-(2-ethoxyphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide

Uniqueness

3-(2-ethoxyphenyl)-5-({[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole is unique due to the combination of the oxadiazole and triazole rings, along with the ethoxyphenyl groups. This unique structure imparts specific chemical and biological properties that may not be present in similar compounds. The presence of multiple aromatic rings and heterocyclic moieties enhances its potential for diverse applications in various fields.

Properties

Molecular Formula

C27H25N5O3S

Molecular Weight

499.6 g/mol

IUPAC Name

3-(2-ethoxyphenyl)-5-[[4-(4-ethoxyphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,2,4-oxadiazole

InChI

InChI=1S/C27H25N5O3S/c1-3-33-21-16-14-20(15-17-21)32-26(19-10-6-5-7-11-19)29-30-27(32)36-18-24-28-25(31-35-24)22-12-8-9-13-23(22)34-4-2/h5-17H,3-4,18H2,1-2H3

InChI Key

GJIGCHOCSNQSFM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC3=NC(=NO3)C4=CC=CC=C4OCC)C5=CC=CC=C5

Origin of Product

United States

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